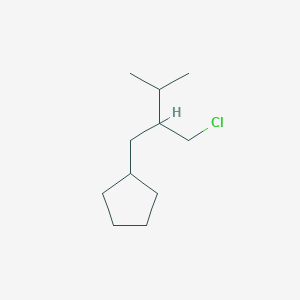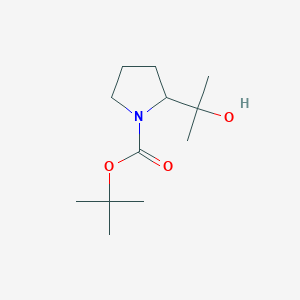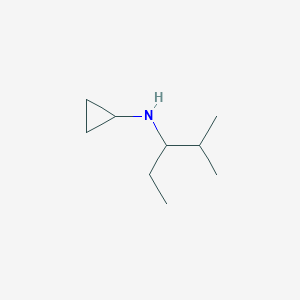
N-(2-methylpentan-3-yl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylpentan-3-yl)cyclopropanamine is an organic compound with the molecular formula C9H19N. It is a cyclopropane derivative with an amine functional group, making it a valuable compound in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpentan-3-yl)cyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid with 2-methylpentan-3-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methylpentan-3-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amine group to an alkyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-methylpentan-3-yl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-methylpentan-3-yl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-methylpentan-2-yl)cyclopropanamine
- N-(1,2-dimethylbutyl)cyclopropanamine
Uniqueness
N-(2-methylpentan-3-yl)cyclopropanamine is unique due to its specific structural features, such as the position of the methyl group and the cyclopropane ring. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C9H19N |
|---|---|
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
N-(2-methylpentan-3-yl)cyclopropanamine |
InChI |
InChI=1S/C9H19N/c1-4-9(7(2)3)10-8-5-6-8/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
OOAZJDVTJMSYNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)C)NC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13550630.png)
![(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol](/img/structure/B13550633.png)
![(2E)-2-cyano-N-(naphthalen-1-yl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B13550647.png)

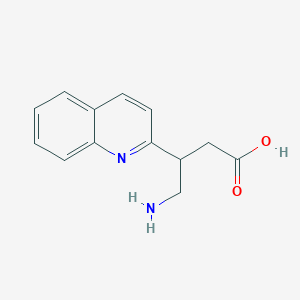

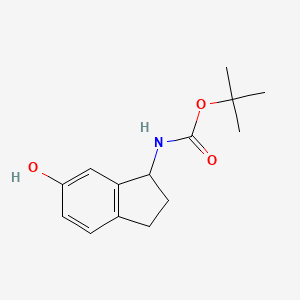
![1-Ethynyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13550663.png)
![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane](/img/structure/B13550667.png)
